1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazo[2,1-f]purine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:
- 1,7-Dimethyl groups: These substituents enhance metabolic stability and influence steric interactions with target proteins.
- 8-(o-Tolyl) substitution: The ortho-methylphenyl group at position 8 contributes to hydrophobic interactions and may modulate receptor selectivity.
Properties
IUPAC Name |
4,7-dimethyl-6-(2-methylphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-16-9-5-6-10-18(16)29-17(2)15-28-19-20(24-22(28)29)25(3)23(31)27(21(19)30)14-13-26-11-7-4-8-12-26/h5-6,9-10,15H,4,7-8,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODOTUIOASJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of purine and imidazole scaffolds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₄H₁₈N₄O₂
- Molecular Weight: 286.32 g/mol
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
-
Anticancer Activity:
- Studies have shown that compounds with imidazole and purine derivatives possess significant anticancer properties. For instance, related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines such as HCT-15 and HeLa cells .
- The mechanism often involves inhibition of tubulin polymerization and induction of apoptosis in cancer cells .
- Adenosine Receptor Modulation:
- Phosphodiesterase Inhibition:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization: This leads to cell cycle arrest and apoptosis in cancer cells.
- Modulation of Signaling Pathways: By interacting with adenosine receptors and phosphodiesterases, the compound can influence various signaling pathways implicated in inflammation and cancer progression.
Case Studies
Several studies highlight the biological activity of similar compounds:
| Compound | Cell Line | IC50 (nM) | Activity |
|---|---|---|---|
| Compound A | HCT-15 | 80 | Anticancer |
| Compound B | HeLa | 200 | Anticancer |
| Compound C | A549 | 510 | Tubulin Inhibition |
These studies underscore the potential therapeutic applications of imidazole-purine derivatives in oncology.
Research Findings
Recent findings indicate that modifications to the imidazole or purine rings can significantly enhance biological activity. For example:
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
Structural and Functional Insights
Position 8 Substitution
- o-Tolyl (Target) vs. In contrast, the methoxy group in ’s analogue introduces polarity, which may reduce blood-brain barrier penetration but improve solubility .
- Alkyl Chains (6,12,15) : Ethyl and butyl substituents () simplify the structure but often reduce potency. The phenylethyl group () increases lipophilicity, favoring membrane-bound targets .
Position 3 Side Chain
- The 3-(2-(piperidin-1-yl)ethyl) group in the target compound and ’s analogue introduces a basic nitrogen, enhancing interactions with acidic residues in enzymes (e.g., PDEs) or receptors (e.g., 5-HT). Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .
Position 7 Substitution
Pharmacokinetic and Toxicity Considerations
- Solubility : Hydroxyethyl () and methoxyphenyl () substituents improve aqueous solubility, whereas o-tolyl and phenylethyl (Target, ) favor lipid-rich environments .
- Metabolic Stability : Piperidine-containing side chains (Target, ) may undergo CYP450-mediated oxidation, requiring structural optimization for prolonged activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
